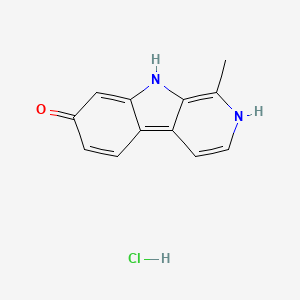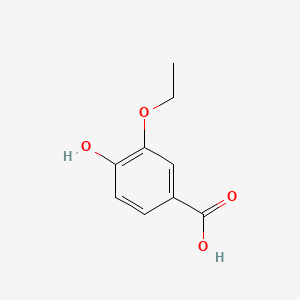
Trifluperidol
Vue d'ensemble
Description
Trifluperidol is a small molecule that belongs to the butyrophenone chemical class . It is an experimental drug with the chemical formula C22H23F4NO2 . It has properties similar to those of haloperidol but is considerably more potent by weight .
Synthesis Analysis
The synthesis of Trifluperidol involves a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, which gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol . This is followed by catalytic hydrogenation to remove the benzyl protecting group, resulting in 4-[3-(trifluoromethyl)phenyl]-4-piperidinol . The final step is alkylation with 4-Chloro-4’-fluorobutyrophenone, which introduces the sidechain and completes the synthesis of Trifluperidol .Molecular Structure Analysis
The molecular structure of Trifluperidol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Trifluperidol may increase the antipsychotic activities of Amisulpride. The risk or severity of adverse effects can be increased when Amitriptyline is combined with Trifluperidol .Physical And Chemical Properties Analysis
Trifluperidol is a small molecule with an average weight of 409.425 and a monoisotopic weight of 409.166491637 .Applications De Recherche Scientifique
Neurology: Neuroprotective Properties
Trifluperidol has been identified as having neuroprotective properties in preclinical studies. It has shown potential in reducing the secretion of tumor necrosis factor-alpha (TNF-α) and nitric oxide in microglial cells, which are important factors in neuroinflammation . Additionally, it can modulate proinflammatory cytokines like IL-1-beta and IL-2 in glial cells, suggesting its utility in managing neuroinflammatory conditions .
Psychiatry: Treatment of Psychoses
As a potent antipsychotic of the butyrophenone class, Trifluperidol is used in the treatment of various psychoses, including mania and schizophrenia. Its pharmacological profile is similar to haloperidol but with greater potency by weight, which also means it can cause more severe side effects .
Pharmacology: Sigma Receptor Blockade
In pharmacological research, Trifluperidol is noted for its high-affinity sigma receptor blockade. This property is significant because sigma receptors are involved in the modulation of neurotransmitter systems and may have implications in the treatment of neurodegenerative diseases .
Drug Repurposing: Neurological Diseases
The concept of drug repurposing involves finding new therapeutic uses for existing drugs. Trifluperidol’s polypharmacological potential makes it a candidate for repurposing in the treatment of neurological diseases, where its ability to interact with metabolic pathways could be beneficial .
Clinical Trials: Antipsychotic Comparisons
Trifluperidol has been included in clinical trials comparing the efficacy and side effects of different antipsychotics. Its potent nature requires careful dosing to manage conditions like schizophrenia while minimizing the risk of tardive dyskinesia and other extrapyramidal effects .
Side Effects Research: Extrapyramidal Symptoms
Research into the side effects of antipsychotics often includes Trifluperidol due to its pronounced side effects profile. Studies focus on understanding the mechanisms behind these side effects, which include tardive dyskinesia, to improve patient outcomes and develop better-tolerated medications .
Safety and Hazards
Trifluperidol is toxic if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is recommended to immediately call a poison center, rinse mouth, and dispose of contents/container to an approved waste disposal plant .
Relevant Papers
- A paper titled “A New Butyrophenone: Trifluperidol a Psychiatric Evaluation in a Pediatric Setting” discusses the use of Trifluperidol in controlling behavioural disorders in disturbed children without impairing mental alertness .
- Another paper titled “A Double Blind Comparison of Trifluperidol and Trifluoperazine in Chronic Schizophrenic Patients” compares Trifluperidol with Trifluoperazine in the treatment of chronic schizophrenic patients .
- A recent paper titled “Reappraisal of trifluperidol against Nsp3 as a potential therapeutic for novel COVID-19: a molecular docking and dynamics study” investigates the potential therapeutic use of Trifluperidol against novel COVID-19 .
Mécanisme D'action
Target of Action
Trifluperidol is a typical antipsychotic of the butyrophenone chemical class . It has general properties similar to those of haloperidol . It is known to interact with the central nervous system and may increase its depressant activities .
Mode of Action
It is believed to interact with the central nervous system and may increase its depressant activities . For example, it may increase the central nervous system depressant activities of Methotrimeprazine .
Biochemical Pathways
It is known that trifluperidol may interact with various drugs, potentially affecting their pathways . For example, it may increase the central nervous system depressant activities of Methotrimeprazine .
Pharmacokinetics
It is known that trifluperidol may interact with various drugs, potentially affecting their pharmacokinetics .
Result of Action
It is known to cause relatively more severe side effects, especially tardive dyskinesia and other extrapyramidal effects .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXUUPHFNMNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023703 | |
| Record name | Trifluperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluperidol | |
CAS RN |
749-13-3 | |
| Record name | Trifluperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluperidol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trifluperidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Trifluperidol?
A1: Trifluperidol primarily acts as a dopamine (D2) receptor antagonist. [, , ] This means it binds to the D2 receptor, preventing dopamine from binding and exerting its effects.
Q2: Does Trifluperidol interact with other receptors in the brain?
A2: Research suggests Trifluperidol can also interact with other neurotransmitter systems, including:
- N-methyl-D-aspartate (NMDA) receptors: Studies show Trifluperidol acts as a subtype-selective NMDA receptor antagonist, particularly at the NR1a/NR2B subtype. []
- β-adrenergic receptors: Trifluperidol has demonstrated an inhibitory effect on β-adrenergic receptors and coupled adenylate cyclase activity. [] This adrenolytic effect may contribute to some of its side effects.
Q3: What is the molecular formula and weight of Trifluperidol?
A3: Trifluperidol has the molecular formula C22H23F4NO2 and a molecular weight of 413.41 g/mol.
Q4: What spectroscopic techniques have been used to characterize Trifluperidol?
A4: Several spectroscopic methods have been employed for Trifluperidol analysis, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR has been particularly useful in studying the interaction of Trifluperidol with cyclodextrins, revealing information about binding sites and affinities. []
- Mass Spectrometry (MS): MS techniques, particularly in combination with Gas Chromatography (GC-MS), have been utilized to quantify Trifluperidol levels in biological samples, such as plasma. []
- Fluorescence Spectroscopy: Trifluperidol exhibits fluorescence under specific conditions, and this property has been investigated for potential analytical applications. []
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Trifluperidol?
A5: While the provided research doesn't offer a detailed ADME profile for Trifluperidol, some insights are available:
Q6: What preclinical models have been used to investigate the effects of Trifluperidol?
A6: Various animal models have been employed to study Trifluperidol's effects, including:
- Rodent models of catalepsy: These models assess the cataleptic potential of Trifluperidol, a common side effect of antipsychotic drugs. Studies have shown varying degrees of sensitivity to Trifluperidol-induced catalepsy across different rat strains, suggesting a role of genetic factors. [, ]
- Rodent models of intestinal motility: Trifluperidol's impact on intestinal motility has been studied in cats. Findings suggest Trifluperidol can increase intestinal tone and motility, and this effect is enhanced when combined with the β-blocker Practolol. []
- Rabbit models of ocular hypertension: Research indicates Trifluperidol can lower intraocular pressure in rabbits, potentially by improving ocular blood flow. [, ] This finding suggests Trifluperidol might have therapeutic potential in treating glaucoma, but further research is needed.
Q7: What clinical studies have been conducted on Trifluperidol?
A7: The provided research mentions several clinical trials evaluating Trifluperidol's efficacy as an antipsychotic drug, particularly in comparison to Chlorpromazine.
Q8: What are the known side effects of Trifluperidol?
A8: As with all antipsychotic medications, Trifluperidol can cause side effects. While the provided research doesn't delve into specific side effects, it does mention the following:
- Extrapyramidal symptoms (EPS): These are movement-related side effects common with typical antipsychotic drugs. [, ] The research highlights the need to balance Trifluperidol's therapeutic benefits with its potential to induce EPS.
- Lactation: A case report describes a non-pregnant female developing lactation while treated with Trifluperidol, suggesting a potential hormonal influence. []
Q9: Are there any known drug interactions with Trifluperidol?
A9: The provided research mentions a specific drug interaction:
- β-blockers: Combining Trifluperidol with the β-blocker Practolol enhanced its effects on intestinal motility in cats. [] This finding emphasizes the importance of considering potential drug interactions when prescribing Trifluperidol.
Q10: What are some areas for future research on Trifluperidol?
A10: The provided research highlights several areas for further investigation, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



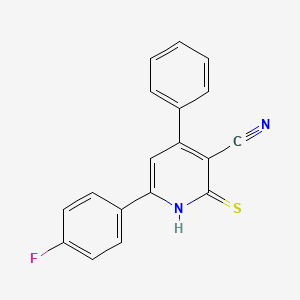

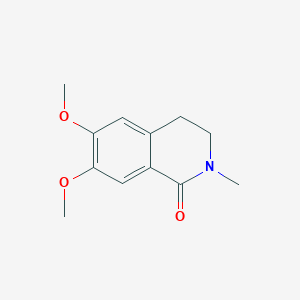
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
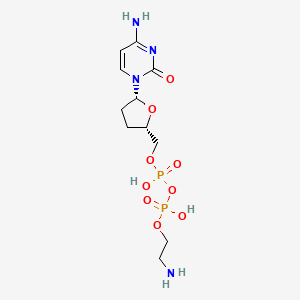
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
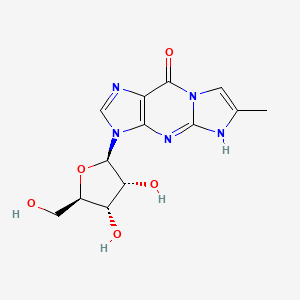
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
